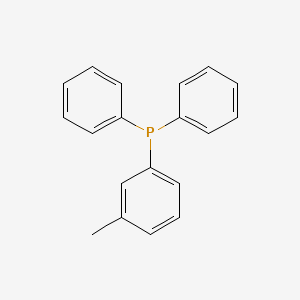![molecular formula C11H12F3N5O5S B15157520 4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate](/img/structure/B15157520.png)
4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate is a chemical compound with significant applications in various fields of scientific research. It is known for its role in click chemistry and as a reagent in biochemical studies. The compound is characterized by its azide functional group, which makes it highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate typically involves the reaction of 4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl chloride with sodium azide in the presence of trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound participates in click chemistry reactions, particularly the Huisgen cycloaddition, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the compound.
Trifluoroacetic Acid: Acts as a catalyst and solvent in the synthesis.
Hydrogen Gas and Catalysts: Used in reduction reactions to convert the azide group to an amine.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in labeling and tracking biomolecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects primarily through its azide functional group. In click chemistry, the azide group reacts with alkynes to form stable triazoles. This reaction is highly specific and efficient, making it valuable for various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as labeling biomolecules or synthesizing new materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride: Another compound with similar applications in biochemical research.
Phenylsulfonyl Azide: Shares the azide functional group and is used in similar chemical reactions.
Uniqueness
4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. Its trifluoroacetate component enhances its stability and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C11H12F3N5O5S |
|---|---|
Molekulargewicht |
383.31 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-4-azidosulfonylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H11N5O3S.C2HF3O2/c10-5-6-12-9(15)7-1-3-8(4-2-7)18(16,17)14-13-11;3-2(4,5)1(6)7/h1-4H,5-6,10H2,(H,12,15);(H,6,7) |
InChI-Schlüssel |
LEQHQPJEXDNZTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCCN)S(=O)(=O)N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


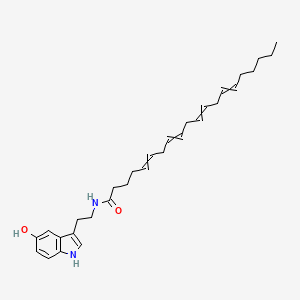
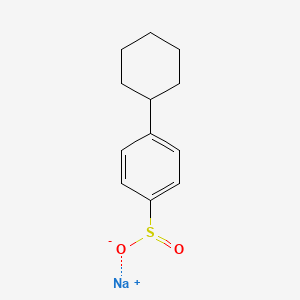
![[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B15157459.png)
![N'-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B15157473.png)
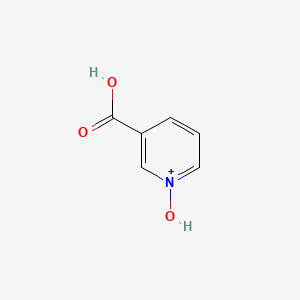
![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate](/img/structure/B15157477.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15157480.png)
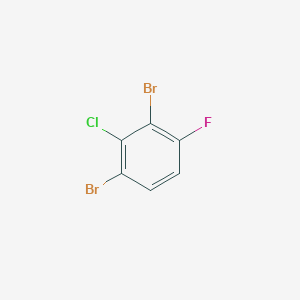
![2-[(4-Bromophenyl)methyl]-1,4-dihydroquinazoline](/img/structure/B15157503.png)
![[(E)-but-2-enyl]-triphenyl-phosphonium chloride](/img/structure/B15157518.png)
![(3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol](/img/structure/B15157522.png)
![[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B15157527.png)
